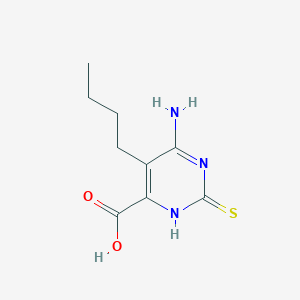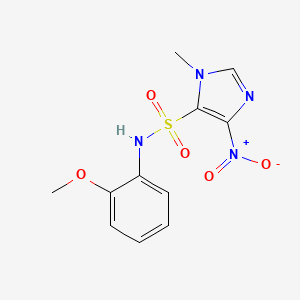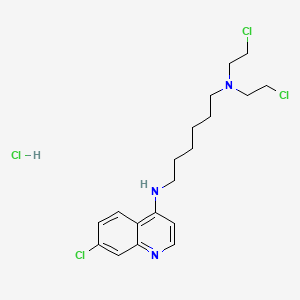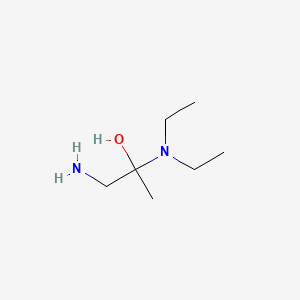![molecular formula C18H16FNO2 B14006313 [1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate CAS No. 10473-90-2](/img/structure/B14006313.png)
[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester (7ci,8ci) is a synthetic organic compound It is characterized by the presence of a carbamic acid ester functional group, which is linked to a fluorophenyl and a phenyl group through a propynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester typically involves the reaction of dimethylcarbamoyl chloride with 1-(p-fluorophenyl)-1-phenyl-2-propyn-1-ol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, dimethyl-, 1-phenyl-2-propynyl ester: Lacks the fluorophenyl group, which may affect its binding properties and reactivity.
Carbamic acid, dimethyl-, 1-(p-chlorophenyl)-1-phenyl-2-propynyl ester: Contains a chlorophenyl group instead of a fluorophenyl group, which can influence its chemical and biological properties.
Uniqueness
Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester is unique due to the presence of the fluorophenyl group, which can enhance its stability and reactivity. The combination of the fluorophenyl and phenyl groups with the propynyl chain provides a distinct structural framework that can be exploited for various applications.
Eigenschaften
CAS-Nummer |
10473-90-2 |
|---|---|
Molekularformel |
C18H16FNO2 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C18H16FNO2/c1-4-18(22-17(21)20(2)3,14-8-6-5-7-9-14)15-10-12-16(19)13-11-15/h1,5-13H,2-3H3 |
InChI-Schlüssel |
COJLTDIHWHCUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OC(C#C)(C1=CC=CC=C1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)

![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)


